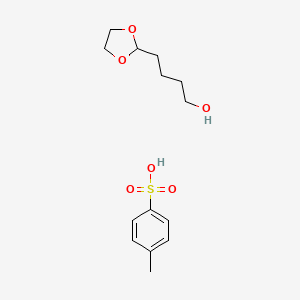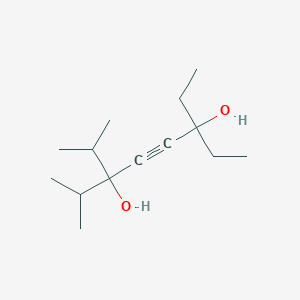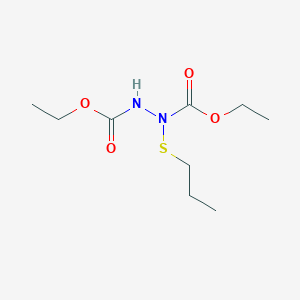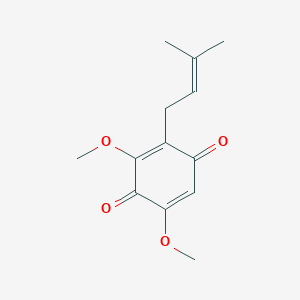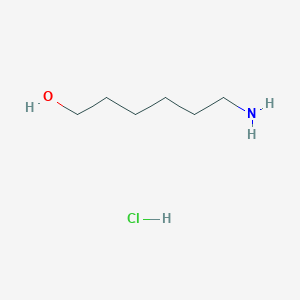
6-Aminohexan-1-ol--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminohexan-1-ol–hydrogen chloride (1/1) is a chemical compound with the molecular formula C6H15NO·HCl. It is also known as 6-Amino-1-hexanol hydrochloride. This compound is a derivative of 6-Amino-1-hexanol, which is an organic compound containing both an amino group and a hydroxyl group. The hydrochloride form is often used to enhance the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Aminohexan-1-ol can be synthesized through the reduction of 6-aminohexanoic acid. The process involves the use of sodium borohydride as a reducing agent in a solvent such as diethyl ether or dry toluene. The reaction is carried out at a controlled temperature of 40°C with constant stirring and ultrasonic treatment. The crude product is then hydrolyzed with water and purified through vacuum distillation to obtain 6-Amino-1-hexanol .
Industrial Production Methods
Industrial production of 6-Aminohexan-1-ol typically involves similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The hydrochloride form is produced by reacting 6-Amino-1-hexanol with hydrochloric acid, resulting in the formation of 6-Aminohexan-1-ol–hydrogen chloride (1/1).
Chemical Reactions Analysis
Types of Reactions
6-Aminohexan-1-ol–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Cyclization: It can undergo cyclization over copper supported on γ-alumina and magnesia to form hexahydro-1H-azepine.
Esterification: It can react with glutaric acid to form poly(ester amide)s, which have excellent film- and fiber-forming properties.
Common Reagents and Conditions
Cyclization: Copper supported on γ-alumina and magnesia.
Esterification: Glutaric acid.
Major Products
Hexahydro-1H-azepine: Formed through cyclization.
Poly(ester amide)s: Formed through esterification with glutaric acid.
Scientific Research Applications
6-Aminohexan-1-ol–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Medicine: Serves as a pharmaceutical intermediate in the synthesis of drugs and therapeutic agents.
Industry: Employed in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Aminohexan-1-ol–hydrogen chloride (1/1) is primarily based on its functional groups. The amino group can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation and esterification. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-hexanol: The parent compound without the hydrochloride group.
6-Hydroxyhexylamine: A similar compound with a hydroxyl group at the terminal position.
1-Amino-6-hydroxyhexane: Another isomer with similar functional groups.
Uniqueness
6-Aminohexan-1-ol–hydrogen chloride (1/1) is unique due to its enhanced solubility and stability compared to its parent compound, 6-Amino-1-hexanol. The hydrochloride form is more suitable for various applications, especially in aqueous environments, making it a preferred choice in both research and industrial settings .
Properties
CAS No. |
165556-75-2 |
|---|---|
Molecular Formula |
C6H16ClNO |
Molecular Weight |
153.65 g/mol |
IUPAC Name |
6-aminohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c7-5-3-1-2-4-6-8;/h8H,1-7H2;1H |
InChI Key |
OTZWMVVGGCDNMA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCO)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


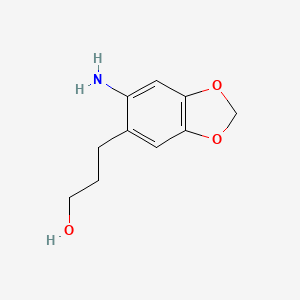
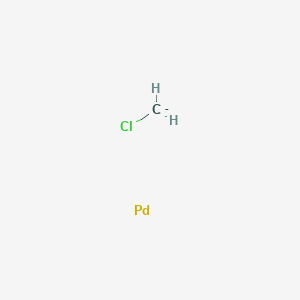
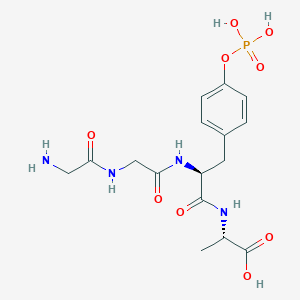
![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)

![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)



